molecular formula C18H20N4O2 B2411899 3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380181-29-1

3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2411899
CAS No.: 2380181-29-1
M. Wt: 324.384
InChI Key: WOPYBFHSPPEFBP-UHFFFAOYSA-N
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Description

3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a piperidine ring, which is further connected to an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Oxazole Moiety Attachment: The oxazole ring is often synthesized separately and then attached to the piperidine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.

    Piperidine Derivatives: Compounds such as 4-piperidone have a similar piperidine ring but lack the quinazolinone and oxazole moieties.

    Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole share the oxazole ring but differ in their overall structure.

Uniqueness

What sets 3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one apart is its unique combination of the quinazolinone, piperidine, and oxazole moieties. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18-16-3-1-2-4-17(16)19-12-22(18)9-14-5-7-21(8-6-14)10-15-11-24-13-20-15/h1-4,11-14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPYBFHSPPEFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=COC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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